molecular formula C5H4BrClN2 B15208856 4-Bromo-5-chloro-1-vinyl-1H-pyrazole CAS No. 923036-04-8

4-Bromo-5-chloro-1-vinyl-1H-pyrazole

Cat. No.: B15208856
CAS No.: 923036-04-8
M. Wt: 207.45 g/mol
InChI Key: STTUZNMRNZIMAT-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-1-vinyl-1H-pyrazole is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and materials science . The presence of bromine, chlorine, and vinyl groups in its structure makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-1-vinyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of 1,3-diketones with hydrazine derivatives, followed by halogenation and vinylation steps . For instance, the reaction of 4-bromo-3-chloro-1-phenyl-1H-pyrazole with vinyl magnesium bromide can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize cost-effective and readily available starting materials, along with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-1-vinyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-1-vinyl-1H-pyrazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s halogen and vinyl groups can enhance its binding affinity and selectivity towards these targets . Additionally, its ability to undergo various chemical reactions allows for the formation of active metabolites that contribute to its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-chloro-1-vinyl-1H-pyrazole is unique due to the presence of both halogen atoms and a vinyl group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable intermediate for creating a wide range of derivatives with diverse applications .

Properties

CAS No.

923036-04-8

Molecular Formula

C5H4BrClN2

Molecular Weight

207.45 g/mol

IUPAC Name

4-bromo-5-chloro-1-ethenylpyrazole

InChI

InChI=1S/C5H4BrClN2/c1-2-9-5(7)4(6)3-8-9/h2-3H,1H2

InChI Key

STTUZNMRNZIMAT-UHFFFAOYSA-N

Canonical SMILES

C=CN1C(=C(C=N1)Br)Cl

Origin of Product

United States

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